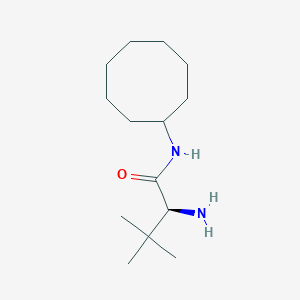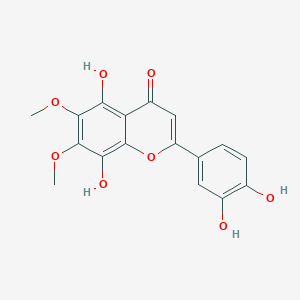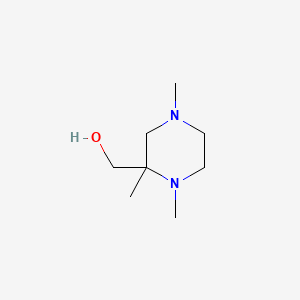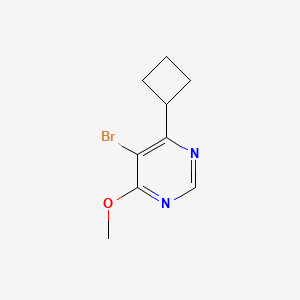
1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, which is often associated with biological activity.
Métodos De Preparación
The synthesis of 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine typically involves multistep organic synthesis. The process may start with the preparation of the isoindole core, followed by the introduction of the imino group and the propoxy side chain. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar compounds to 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine include other isoindole derivatives and compounds with similar functional groups. What sets this compound apart is its unique combination of an imino group and a methoxybenzyloxypropoxy side chain, which may confer distinct biological or chemical properties.
Propiedades
Fórmula molecular |
C19H21N3O3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-imino-7-[3-[(4-methoxyphenyl)methoxy]propoxy]isoindol-1-amine |
InChI |
InChI=1S/C19H21N3O3/c1-23-14-8-6-13(7-9-14)12-24-10-3-11-25-16-5-2-4-15-17(16)19(21)22-18(15)20/h2,4-9H,3,10-12H2,1H3,(H3,20,21,22) |
Clave InChI |
KYGLYRPKUUUREQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COCCCOC2=CC=CC3=C2C(=NC3=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)

![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)




![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)

![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)

